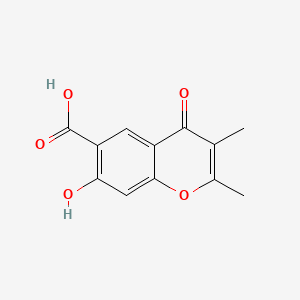
6-Carboxy-7-hydroxy-2,3-dimethylchromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxy-7-hydroxy-2,3-dimethylchromone is a chromone derivative with the molecular formula C12H10O5. It is known for its unique chemical structure, which includes a carboxyl group at the 6th position, a hydroxyl group at the 7th position, and two methyl groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-7-hydroxy-2,3-dimethylchromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with phthalic anhydride in the presence of a catalyst, followed by cyclization and oxidation steps to introduce the carboxyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-7-hydroxy-2,3-dimethylchromone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various esters, ethers, ketones, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Carboxy-7-hydroxy-2,3-dimethylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Carboxy-7-hydroxy-2,3-dimethylchromone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
6-Carboxy-7-hydroxy-2,3-dimethylchromone can be compared with other chromone derivatives such as:
- 5-Hydroxy-2,3-dimethyl-7-methoxychromone
- 7-Hydroxy-5-methoxy-2,3-dimethylchromone
- 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone
These compounds share similar structural features but differ in the position and type of functional groups, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H10O5 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
7-hydroxy-2,3-dimethyl-4-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-5-6(2)17-10-4-9(13)7(12(15)16)3-8(10)11(5)14/h3-4,13H,1-2H3,(H,15,16) |
InChI Key |
SWWOZLCHRWRWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


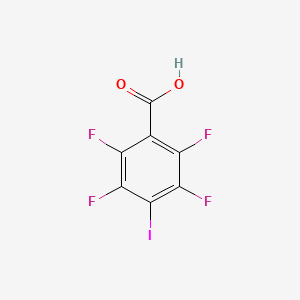
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
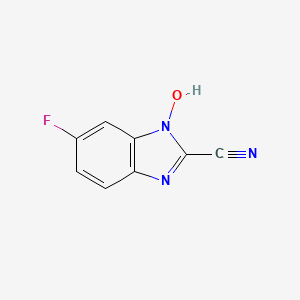

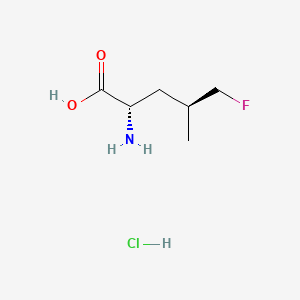
![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
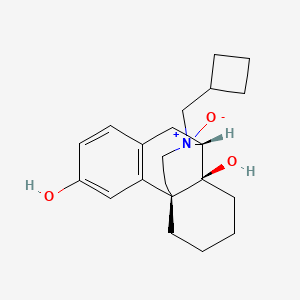
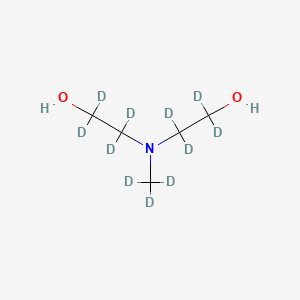
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

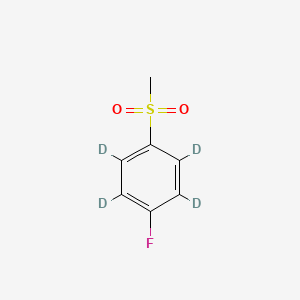
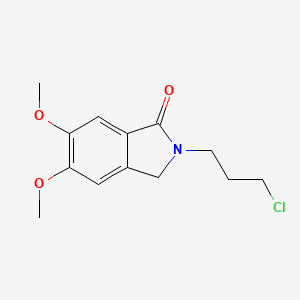
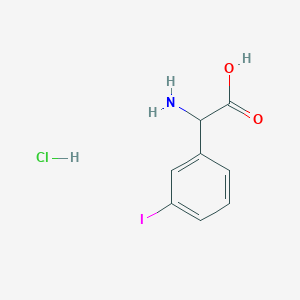
![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
